HRO761

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

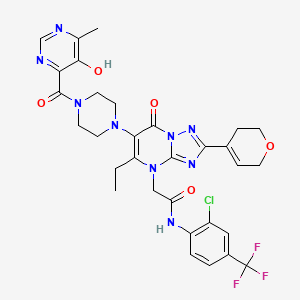

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H31ClF3N9O5 |

|---|---|

Molecular Weight |

702.1 g/mol |

IUPAC Name |

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C31H31ClF3N9O5/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45) |

InChI Key |

XKYVECRUZPCRQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C |

Origin of Product |

United States |

Foundational & Exploratory

HRO761: A Targeted Approach to Microsatellite Instability-High (MSI-H) Cancers Through Synthetic Lethality

An In-depth Technical Guide on the Mechanism of Action of HRO761

Executive Summary

This compound is a first-in-class, orally bioavailable, small molecule inhibitor of Werner syndrome RecQ helicase (WRN), a key enzyme involved in DNA repair. In cancers characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR), the inhibition of WRN by this compound induces synthetic lethality, leading to selective cancer cell death. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in MSI-H cancers, detailing its molecular interactions, cellular consequences, and in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Synthetic Lethal Relationship Between WRN and MSI-H

Microsatellite instability-high (MSI-H) is a molecular phenotype caused by a deficient DNA mismatch repair (dMMR) system. This deficiency leads to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. While the immune system can often recognize and eliminate these highly mutated cancer cells, a significant number of patients with MSI-H tumors do not respond to or develop resistance to immunotherapy, highlighting the need for alternative therapeutic strategies.

Genetic screens have identified a synthetic lethal relationship between the loss of MMR function and the inhibition of the WRN helicase. WRN is a member of the RecQ helicase family and plays a crucial role in maintaining genomic stability by resolving complex DNA structures that can arise during replication and repair. In MSI-H cancer cells, the absence of a functional MMR system leads to an increased reliance on WRN for survival. Inhibition of WRN in this context results in catastrophic DNA damage and subsequent cell death, while sparing healthy, MMR-proficient cells. This compound was developed to exploit this vulnerability.

Molecular Mechanism of Action: Allosteric Inhibition of WRN Helicase

This compound is a potent and selective allosteric inhibitor of the WRN helicase. It binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the enzyme in an inactive conformation, preventing the hydrolysis of ATP, which is essential for its helicase activity.

The key features of this compound's interaction with WRN are:

-

Allosteric Binding: this compound does not compete with ATP for the active site but rather binds to a distinct site, inducing a conformational change that inactivates the enzyme.

-

High Potency and Selectivity: this compound demonstrates a high affinity for WRN with a biochemical IC50 of approximately 100 nM in ATPase assays. It exhibits high selectivity for WRN over other RecQ helicases.

-

Conformational Locking: The binding of this compound stabilizes an inactive state of the WRN protein, effectively preventing its function in DNA metabolism.

Caption: Allosteric inhibition of WRN helicase by this compound.

Cellular Consequences of WRN Inhibition in MSI-H Cancer Cells

The pharmacological inhibition of WRN by this compound in MSI-H cancer cells recapitulates the phenotype observed with genetic suppression of WRN. This leads to a cascade of cellular events culminating in selective cell death.

Induction of DNA Damage

In the absence of functional WRN helicase activity, MSI-H cells are unable to resolve complex DNA structures that form during replication. This leads to replication fork collapse and the accumulation of DNA double-strand breaks. This increase in DNA damage is a key initiating event in the synthetic lethal mechanism.

Activation of the DNA Damage Response (DDR)

The accumulation of DNA damage triggers a robust activation of the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation and activation of key sensor and effector proteins, including ATM, CHK2, and p53. The activation of the DDR in response to this compound treatment is observed selectively in MSI-H cells.

WRN Protein Degradation

An interesting and important consequence of this compound treatment is the induction of WRN protein degradation, specifically in MSI-H cells. This degradation is dependent on the proteasome and is mediated by the DNA damage response. This drug-induced protein degradation further enhances the on-target effect of this compound.

Cell Cycle Arrest and Apoptosis

The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis (programmed cell death). This anti-proliferative effect is potent and selective for MSI-H cancer cell lines, with minimal impact on microsatellite stable (MSS) cells. Notably, the cytotoxic effect of this compound is independent of the p53 tumor suppressor protein status, suggesting that it may be effective in a broad range of MSI-H tumors.

Caption: Cellular consequences of WRN inhibition by this compound.

Quantitative Preclinical Data

The preclinical development of this compound has generated a substantial amount of quantitative data supporting its potent and selective activity in MSI-H cancer models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | MSI Status | Value | Reference |

| Biochemical IC50 | - | - | 100 nM | |

| GI50 (4-day assay) | SW48 | MSI-H | 40 nM | |

| GI50 (10-14 day assay) | Various MSI-H | MSI-H | 50 - 1,000 nM | |

| GI50 (10-14 day assay) | Various MSS | MSS | No effect |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Treatment | Outcome | Reference |

| Cell-Derived Xenograft (CDX) | Colorectal (SW48) | 20 mg/kg, oral, daily | Tumor stasis | |

| CDX | Colorectal (SW48) | >20 mg/kg, oral, daily | 75-90% tumor regression | |

| CDX and Patient-Derived Xenograft (PDX) | Various MSI-H | Oral, daily | ~70% disease control rate | |

| CDX and PDX | Various MSI-H | Oral, daily | 35% stable disease | |

| CDX and PDX | Various MSI-H | Oral, daily | 30% partial response | |

| CDX and PDX | Various MSI-H | Oral, daily | 9% complete response |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound. For complete, detailed protocols, please refer to the primary publication by Ferretti et al., Nature 2024.

WRN Helicase ATPase Assay

Objective: To determine the biochemical potency of this compound in inhibiting the ATPase activity of purified WRN helicase.

Methodology:

-

Purified recombinant WRN helicase protein is incubated with a single-stranded DNA substrate in an assay buffer containing ATP.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed, and the amount of ADP generated from ATP hydrolysis is measured using a commercially available kit (e.g., ADP-Glo™).

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the WRN ATPase activity.

Cell Viability (Clonogenic) Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Methodology:

-

MSI-H and MSS cancer cells are seeded at a low density in 6-well plates.

-

The cells are treated with a range of concentrations of this compound or vehicle control.

-

The cells are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed, stained with crystal violet, and counted.

-

The surviving fraction of cells at each drug concentration is calculated relative to the vehicle-treated control.

Western Blotting for DNA Damage and WRN Degradation

Objective: To detect changes in protein expression and phosphorylation status indicative of DNA damage response activation and WRN protein degradation.

Methodology:

-

MSI-H and MSS cells are treated with this compound for various times and at different concentrations.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., WRN, phospho-ATM, phospho-CHK2, γH2AX).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in mouse models of MSI-H cancer.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human MSI-H cancer cells (CDX model) or patient-derived tumor fragments (PDX model).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting, immunohistochemistry).

Clinical Development

This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) in patients with advanced solid tumors characterized by MSI-H or dMMR. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with other anti-cancer therapies.

Conclusion

This compound represents a promising new targeted therapy for patients with MSI-H cancers. Its mechanism of action, based on the principle of synthetic lethality through the allosteric inhibition of WRN helicase, is supported by a robust body of preclinical evidence. The selective induction of DNA damage and apoptosis in MSI-H cancer cells, coupled with potent in vivo anti-tumor activity, provides a strong rationale for its ongoing clinical development. This technical guide summarizes the core scientific data that underpins the therapeutic potential of this compound in this patient population.

The Synthetic Lethality of HRO761: A Technical Guide for Researchers

An In-depth Examination of the First-in-Class WRN Inhibitor for Microsatellite Instable Cancers

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of HRO761, a pioneering, potent, and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN). This compound represents a novel therapeutic strategy based on the principle of synthetic lethality, specifically targeting cancer cells with microsatellite instability (MSI). This document is intended for researchers, scientists, and drug development professionals interested in the core science and therapeutic potential of WRN inhibition.

Core Concept: Synthetic Lethality of WRN Inhibition in MSI Cancers

Genetic screens have identified WRN as a synthetic lethal target in cancer cells characterized by microsatellite instability (MSI)[1][2][3]. MSI arises from a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations. While normal cells can compensate for the loss of WRN function, MSI cancer cells are critically dependent on WRN for survival.

This compound exploits this dependency. It is an allosteric inhibitor that binds to the interface of the D1 and D2 helicase domains of the WRN protein, locking it in an inactive conformation[1][3][4][5]. The pharmacological inhibition of WRN by this compound mimics the effects of genetic suppression of WRN, leading to the selective killing of MSI cancer cells, a phenomenon that is independent of the p53 tumor suppressor protein status[1][4][6]. This selective action spares microsatellite-stable (MSS) cells, offering a promising therapeutic window[7].

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | MSI Status | Parameter | Value | Reference |

| ATPase Assay | - | - | Biochemical IC50 | 100 nM | [1][4] |

| ATPase Assay | - | - | IC50 | 88 nM | [8] |

| Proliferation Assay (4-day) | SW48 | MSI-H | GI50 | 40 nM | [1][4] |

| Clonogenic Assay (10-14 day) | Various MSI | MSI-H | GI50 | 50 - 1,000 nM | [1] |

| Proliferation Assay | SW48 | MSI-H | GI50 | 227 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Treatment | Dosage | Outcome | Reference |

| SW48 Cell-Derived Xenograft (CDX) | This compound Monotherapy | 20 mg/kg (oral) | Tumor stasis | [4] |

| SW48 Cell-Derived Xenograft (CDX) | This compound Monotherapy | >20 mg/kg (oral) | 75%-90% tumor regression | [4] |

| MSI CDX and Patient-Derived Xenograft (PDX) Models | This compound Monotherapy | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [4] |

| Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models | This compound in combination with Irinotecan | Not specified | Robust and sustained tumor regression | [2] |

Signaling Pathways and Mechanism of Action

The inhibition of WRN by this compound in MSI cells triggers a cascade of events culminating in cell death. The process begins with the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. A key consequence of this compound treatment in MSI cells is the degradation of the WRN protein itself, a phenomenon not observed in MSS cells[1][9]. While the p53 pathway is activated as part of the DDR, the cytotoxic effects of this compound are independent of p53 status[1][4][6].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of WRN helicase and the inhibitory potential of compounds like this compound.

-

Reagents and Materials : Recombinant human WRN protein, a forked DNA substrate with a 5' fluorophore and a 3' quencher, assay buffer, ATP, and a fluorescence plate reader are required.

-

Procedure :

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted inhibitor and recombinant WRN protein to a 96- or 384-well plate.

-

Initiate the helicase reaction by adding a mixture of the DNA substrate and ATP.

-

Measure the increase in fluorescence over time as the helicase unwinds the DNA, separating the fluorophore from the quencher.

-

-

Data Analysis : Calculate the rate of helicase activity for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of cancer cell lines.

-

Cell Seeding : Plate MSI and MSS cancer cell lines in 96- or 384-well plates at a density that allows for exponential growth throughout the assay period.

-

Compound Treatment : After allowing the cells to adhere overnight, treat them with a range of this compound concentrations.

-

Incubation : Incubate the cells for a specified period (e.g., 4 to 14 days, depending on the assay).

-

Measurement of Viability :

-

For proliferation assays (e.g., CellTiter-Glo) : Add the reagent that measures ATP content, which correlates with the number of viable cells, and read the luminescence.

-

For clonogenic assays : Fix and stain the cells to visualize colonies. Count the colonies to determine the surviving fraction.

-

-

Data Analysis : Calculate the GI50 (for proliferation assays) or the surviving fraction (for clonogenic assays) to assess the potency and efficacy of this compound.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 5. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 6. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

HRO761: A Technical Guide to the Allosteric Inhibition of WRN Helicase for Microsatellite Instable Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI), a frequent feature in colorectal, gastric, and endometrial tumors. HRO761, a first-in-class, orally bioavailable, allosteric inhibitor of WRN, has demonstrated significant preclinical anti-tumor activity in MSI-high (MSI-H) cancer models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

Microsatellite instability is a hallmark of deficient DNA mismatch repair (dMMR) and is observed in a significant portion of various cancers. While immune checkpoint inhibitors have shown efficacy in a subset of MSI-H tumors, there remains a substantial unmet medical need for patients who are refractory or develop resistance. The identification of WRN as a synthetic lethal target in MSI-H cancers has opened a new therapeutic avenue. This compound, developed by Novartis, is a potent and selective allosteric inhibitor of WRN helicase, currently in clinical development (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity.[1] This document serves as a comprehensive technical resource on the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4][5] This binding event locks the WRN protein in an inactive conformation, thereby inhibiting its helicase activity.[1][2][3][4][5] In MSI-H cancer cells, which are dependent on WRN for survival, this inhibition leads to an accumulation of DNA double-strand breaks.[2] This triggers a DNA damage response (DDR), leading to cell cycle arrest, and ultimately, apoptosis.[2] Notably, this compound's anti-proliferative effects are independent of p53 status.[1][2][4] An intriguing aspect of this compound's mechanism is that it also induces the degradation of the WRN protein, specifically in MSI-H cells, further potentiating its anti-tumor effect.[1][4][5]

Quantitative Data

The preclinical data for this compound demonstrates its potency, selectivity, and in vivo efficacy. The following tables summarize the key quantitative findings.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Biochemical IC50 (ATPase Assay) | 100 nM | Recombinant WRN protein | [2] |

| Cellular GI50 (4-day proliferation) | 40 nM | SW48 (MSI-H colorectal cancer) | [2] |

| Cellular GI50 (Clonogenic Assay) | 50 - 1,000 nM | Panel of MSI-H cancer cell lines | [4] |

| Effect on MSS Cells | No significant effect | Microsatellite stable (MSS) cell lines | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Outcome | Reference |

| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg, oral | Tumor stasis | [2] |

| SW48 CDX | >20 mg/kg, oral | 75-90% tumor regression (up to 60 days) | [2] |

| Panel of MSI CDX and Patient-Derived Xenografts (PDX) | Not specified | ~70% Disease Control Rate (35% stable disease, 30% partial response, 9% complete response) | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

WRN Helicase ATPase Assay

This biochemical assay quantifies the enzymatic activity of WRN helicase by measuring its ATPase activity.

Protocol Details:

-

Reaction Setup : The assay is typically performed in a 96- or 384-well plate format. The reaction buffer generally consists of 50 mM Tris-HCl (pH 7.5-8.0), 2-5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

-

Compound Addition : this compound, dissolved in DMSO, is serially diluted and added to the wells.

-

Enzyme Addition : Recombinant human WRN protein (full-length or helicase domain) is added to the wells containing the inhibitor and incubated for 15-20 minutes at room temperature to allow for compound binding.

-

Reaction Initiation : The reaction is initiated by the addition of a mixture of ATP (e.g., 2 mM final concentration) and a forked DNA substrate.

-

Incubation : The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).

-

Detection : The amount of ADP produced is measured using a detection kit, such as the Transcreener® ADP² Assay, which can be read on a standard plate reader.

-

Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation and Viability Assays

These assays assess the effect of this compound on the growth and survival of cancer cells.

4.2.1. CellTiter-Glo® Viability Assay

This is a short-term assay (e.g., 4 days) that measures cell viability by quantifying ATP levels.

Protocol Details:

-

Cell Seeding : MSI-H and MSS cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for 96 hours.

-

Lysis and ATP Measurement : The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis : Luminescence is measured using a plate reader, and the GI50 values are calculated.

4.2.2. Clonogenic Survival Assay

This long-term assay (10-14 days) measures the ability of single cells to form colonies after treatment with an inhibitor.

Protocol Details:

-

Cell Seeding : A low number of cells are seeded in 6-well plates.

-

Compound Treatment : Cells are treated with this compound for the duration of the experiment.

-

Colony Formation : Plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting : Colonies are fixed and stained with crystal violet, and the number of colonies is counted.

-

Data Analysis : The surviving fraction is calculated and plotted against the drug concentration.

DNA Damage Response (DDR) Assays

These assays are used to confirm that this compound induces DNA damage and activates the DDR pathway.

4.3.1. γ-H2AX Immunofluorescence

This method visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).

Protocol Details:

-

Cell Culture and Treatment : Cells are grown on coverslips and treated with this compound for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking : Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).

-

Antibody Incubation : Cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Imaging : Coverslips are mounted on slides, and the γ-H2AX foci are visualized and quantified using a fluorescence microscope.

4.3.2. Western Blotting for DDR Markers

This technique is used to detect the expression and phosphorylation status of key proteins in the DDR pathway.

Protocol Details:

-

Cell Lysis : Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies against DDR markers (e.g., pATM, pCHK2, γ-H2AX) and WRN, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Protocol Details:

-

Tumor Implantation : MSI-H cancer cells (e.g., SW48) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Treatment : Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically once or twice daily.

-

Tumor Growth Measurement : Tumor volume and mouse body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis : At the end of the study, tumors and blood samples can be collected to assess target engagement and downstream biomarker modulation (e.g., WRN levels, γ-H2AX).

-

Data Analysis : Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

This compound is a promising, first-in-class allosteric inhibitor of WRN helicase with a clear mechanism of action and compelling preclinical efficacy in MSI-H cancer models. Its ability to selectively induce DNA damage and cell death in these tumors, coupled with its oral bioavailability, positions it as a potentially valuable therapeutic agent. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with MSI-H solid tumors. The experimental protocols outlined in this guide provide a framework for the continued investigation of WRN inhibitors and their role in cancer therapy.

References

- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

HRO761: A Targeted Approach to Cancers with Microsatellite Instability

A comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of the first-in-class WRN helicase inhibitor, HRO761, for the treatment of microsatellite instability-high (MSI-H) solid tumors.

Introduction

The Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in cancer cells characterized by microsatellite instability (MSI).[1][2][3][4][5] This genetic vulnerability arises from the cancer cells' deficiency in mismatch repair (dMMR) mechanisms, making them reliant on WRN for survival. This compound is a potent, selective, and orally bioavailable allosteric inhibitor of WRN helicase, representing a promising new therapeutic strategy for patients with MSI-high (MSI-H) cancers.[1][2][4][5][6] This document provides a detailed technical overview of the discovery, development, and mechanism of action of this compound, along with a summary of its preclinical and clinical evaluation.

Discovery and Optimization

This compound was identified through an innovative high-throughput screening and lead optimization strategy.[1][3] The process involved iterative screening with a sensitive assay format, which led to the identification of a single validated hit.[2] Despite challenges related to high molecular weight, a lipophilic efficiency (LipE)-driven optimization and the use of computational assays to guide "chameleonic" transformations resulted in a molecule with high permeability, low lipophilicity, and low clearance.[2] This optimization yielded this compound, a compound with excellent pharmacokinetic profiles across preclinical species, despite a molecular weight exceeding 700 Da.[2]

Mechanism of Action

This compound functions as an allosteric inhibitor of the WRN helicase.[1][2][4][5][6] It binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][4] This binding event locks the WRN protein in an inactive conformation by inducing a 180-degree rotation of the D1 and D2 domains relative to the ATPγS-bound state.[1] This allosteric inhibition splits the ATP-binding site and displaces the Walker motif, resulting in mixed ATP competition.[1] The inhibition of WRN's helicase activity in MSI-H cancer cells leads to the accumulation of DNA damage, ultimately triggering cell death.[1][4][5][6] Notably, this effect is selective for MSI-H cells, with no impact observed in microsatellite-stable (MSS) cells.[1][4] Furthermore, this compound treatment leads to the degradation of the WRN protein specifically in MSI cells.[1][4][6] The anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[1][4][6]

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent and selective activity against MSI-H cancer cell lines. The key in vitro activity parameters are summarized in the table below.

| Parameter | Value | Cell Line | Assay |

| Biochemical IC50 | 100 nM | - | ATPase Assay (at high ATP) |

| Biochemical IC50 | 50 nM | - | ATPase Assay |

| GI50 | 40 nM | SW48 | 4-day proliferation assay |

| GI50 Range | 50 - 1,000 nM | Various MSI-H cell lines | 10-14 day clonogenic assay |

Table 1: In Vitro Activity of this compound[1][7][8]

In Vivo Efficacy

Oral administration of this compound has shown significant dose-dependent anti-tumor activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI-H cancers.[1][3][4][5][6]

| Model | Dose | Outcome |

| SW48 CDX | 20 mg/kg | Tumor stasis |

| SW48 CDX | Higher doses | 75%-90% tumor regression (sustained for up to 60 days) |

| MSI CDX and PDX Panel | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) |

Table 2: In Vivo Efficacy of this compound[7][9]

In vivo studies also confirmed that this compound treatment leads to a dose-dependent induction of DNA damage.[4][6] Furthermore, combination studies with irinotecan, a topoisomerase I inhibitor, have shown a synergistic effect, resulting in complete tumor regression in vivo and a more sustained response in MSI-H colorectal cancer cell lines.[1][9] The combination was well-tolerated with no observed changes in body weight.[1]

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with advanced unresectable or metastatic MSI-H or dMMR solid tumors, including colorectal cancer.[1][4][5][10][11] This is a first-in-human study for this compound.[10][11]

The study consists of several parts:

-

Dose Escalation: To determine the recommended dose of this compound as a single agent.[10][11][12]

-

Dose Optimization: To further refine the optimal dose.[10][11][12]

-

Combination Therapy: To evaluate this compound in combination with pembrolizumab (an anti-PD-1 antibody) or irinotecan.[10][11][12]

-

Dose Expansion: To further assess the efficacy of this compound alone or in combination in various MSI-H or dMMR cancers.[10][11][12]

The study is recruiting adult patients (18 years and older) who have progressed on or are intolerant to prior standard therapy.[10][13]

Experimental Protocols

WRN Helicase ATPase Assay

The biochemical potency of this compound was determined using an ATPase assay. The protocol involved incubating the recombinant WRN helicase protein with ATP and this compound at varying concentrations. The rate of ATP hydrolysis was measured to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A similar protocol was used to assess the selectivity of this compound against other RecQ family helicases.[1]

Cell Proliferation and Clonogenic Assays

The anti-proliferative effects of this compound were evaluated using both short-term (4-day) proliferation assays and long-term (10-14 day) clonogenic assays. For the proliferation assay, cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a defined period to calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.[1] The clonogenic assay assesses the ability of single cells to form colonies over a longer period, providing a measure of long-term cell survival.[1]

Immunoblotting

Immunoblotting was used to assess the levels of various proteins involved in the DNA damage response pathway and to confirm the degradation of the WRN protein following this compound treatment. Cells were treated with this compound for specified durations, after which cell lysates were prepared, proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest such as γH2AX (a marker of DNA double-strand breaks), p53, and WRN itself.[1][6]

Xenograft Models

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing tumors derived from either established MSI-H cancer cell lines (CDX models) or from patient tumors (PDX models). This compound was administered orally, and tumor growth was monitored over time.[1][4][5][6] Tumor volumes were measured regularly to assess the anti-tumor activity, and in some studies, tumor tissues were collected for pharmacodynamic analysis of DNA damage markers.[9]

Visualizations

Caption: Mechanism of action of this compound in MSI-H cancer cells.

Caption: this compound drug discovery and development workflow.

Caption: Logical flow of the this compound Phase 1 clinical trial.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 8. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. novartis.com [novartis.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. mskcc.org [mskcc.org]

HRO761: A Targeted Approach to Exploiting DNA Damage Response Defects in dMMR Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deficient mismatch repair (dMMR) or microsatellite instability-high (MSI-H) tumors represent a significant clinical challenge. While immune checkpoint inhibitors have shown promise, a substantial portion of patients either do not respond or develop resistance. The discovery of the synthetic lethal relationship between dMMR/MSI-H status and the Werner syndrome RecQ helicase (WRN) has opened a new avenue for targeted therapy. HRO761, a first-in-class, potent, and selective allosteric inhibitor of WRN, has emerged as a promising clinical candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in the DNA damage response (DDR) in dMMR tumors, preclinical and early clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Synthetic Lethality of WRN Inhibition in dMMR/MSI-H Cancers

Tumors with a deficient mismatch repair (dMMR) system are unable to correct errors that occur during DNA replication, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. This results in a state of high microsatellite instability (MSI-H). While this high mutational burden can make these tumors susceptible to immunotherapy, there is a critical need for alternative therapeutic strategies.

Recent research has identified WRN helicase as a synthetic lethal target in dMMR/MSI-H cancers.[1][2][3][4] This means that while the loss of either MMR function or WRN function alone is tolerable for a cell, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.[5] dMMR/MSI-H tumors are highly dependent on WRN to resolve DNA secondary structures and stalled replication forks that arise from the instability of microsatellite repeats.[3][4] Inhibition of WRN's helicase activity in these cells leads to the accumulation of unresolved DNA intermediates, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[6][7]

This compound is a novel, orally bioavailable small molecule that selectively inhibits the helicase activity of WRN.[1][6] This guide will delve into the core scientific principles behind this compound's targeted activity and its implications for the treatment of dMMR/MSI-H tumors.

Mechanism of Action of this compound

This compound functions as a potent and selective allosteric inhibitor of WRN helicase.[1][6] It binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][6] This binding event locks the WRN protein in an inactive conformation, preventing it from functioning in DNA repair.[1][6]

A key consequence of this compound-mediated WRN inhibition in dMMR/MSI-H cells is the induction of a DNA damage response (DDR).[6][8] This is characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[9] The accumulation of DNA damage triggers p53 activation and leads to cell cycle arrest and apoptosis.[6][8] Interestingly, the anti-proliferative effects of this compound are observed in both p53 wild-type and p53-mutated or null tumor cells, suggesting a p53-independent mechanism of cell death.[6][8]

Furthermore, treatment with this compound leads to the degradation of the WRN protein itself, specifically in MSI tumor cells.[6][8] This degradation is mediated by the proteasome and is dependent on the activation of the DDR.[9]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway in dMMR/MSI-H Tumor Cells

The following diagram illustrates the proposed signaling cascade initiated by this compound in dMMR/MSI-H tumor cells.

Caption: this compound-induced DNA damage response pathway in dMMR/MSI-H cells.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow to assess the preclinical efficacy of this compound.

Caption: Preclinical evaluation workflow for the WRN inhibitor this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Biochemical Assay | IC50 (ATPase) | 100 nM | High ATP (20-fold KM) | [6][7] |

| Cell Proliferation | GI50 | 40 nM | SW48 (dMMR) - 4-day assay | [6][7] |

| Clonogenic Assay | GI50 | 50-1,000 nM | Various MSI cancer cells | [6] |

| Target Engagement | PS50 | 10-100 nM | Various MSI and MSS cell lines | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Treatment Dose | Outcome | Reference |

| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg (oral) | Tumor stasis | [7] |

| SW48 CDX | Higher doses (oral) | 75%-90% tumor regression | [7] |

| MSI CDX and Patient-Derived Xenograft (PDX) Panel | Various doses (oral) | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [7][10] |

Experimental Protocols

WRN Helicase ATPase Assay

This assay measures the ATP hydrolysis activity of the WRN helicase and is used to determine the biochemical potency (IC50) of inhibitors like this compound.

-

Principle: The assay quantifies the amount of ADP produced by the WRN helicase-catalyzed hydrolysis of ATP. The amount of ADP is measured using a commercially available kit, such as the Transcreener® ADP² Assay, which generates a fluorescent signal inversely proportional to the ADP concentration.

-

Materials:

-

Recombinant human WRN helicase protein

-

This compound (or other test compounds)

-

Forked DNA substrate

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA)

-

Transcreener® ADP² FP Assay Kit (or similar)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the WRN helicase protein to all wells except the "no enzyme" control.

-

Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Transcreener® ADP² Detection Mix containing the ADP Alexa633 Tracer and ADP² Antibody.

-

Incubate for an additional 60 minutes at room temperature.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.[11][12]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

-

Materials:

-

dMMR/MSI-H and pMMR/MSS cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72-96 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent like this compound, providing an assessment of long-term cell survival.[13][14][15]

-

Principle: Cells are treated with the drug, and then a known number of cells are plated and allowed to grow until they form visible colonies. The number of colonies formed is a measure of the surviving fraction of cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well or 10 cm cell culture plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

-

Procedure:

-

Treat cells in culture flasks with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well or 10 cm plates.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS, fix the colonies with the fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

Immunofluorescence Staining for γH2AX

This technique is used to visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.[16][17][18]

-

Principle: Following the induction of DNA double-strand breaks, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This modified histone accumulates at the sites of DNA damage, forming discrete nuclear foci that can be detected using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.

-

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and treat with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with Triton X-100 for 10-15 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the coverslips with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the coverslips with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

-

Patient-Derived Xenograft (PDX) Model Studies

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for assessing the in vivo efficacy of anti-cancer agents in a more clinically relevant setting.[10][19][20]

-

Principle: Fresh tumor tissue from patients with dMMR/MSI-H cancers is surgically implanted into immunodeficient mice (e.g., NSG mice). Once the tumors are established and have grown to a palpable size, the mice are treated with this compound, and the effect on tumor growth is monitored.

-

Procedure:

-

Obtain fresh tumor tissue from consenting patients with dMMR/MSI-H solid tumors under sterile conditions.

-

Implant small fragments of the tumor subcutaneously into the flank of immunodeficient mice.

-

Monitor the mice for tumor engraftment and growth.

-

Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

-

Clinical Development

This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with dMMR/MSI-H advanced solid tumors.[1][21][22] The trial is investigating this compound as a single agent and in combination with other anti-cancer therapies, such as pembrolizumab (an immune checkpoint inhibitor) and irinotecan (a chemotherapy agent).[22][23][24] Early results have shown a favorable safety profile and encouraging signs of durable anti-tumor activity.[21]

Conclusion and Future Directions

This compound represents a promising new targeted therapy for patients with dMMR/MSI-H cancers, a population with a significant unmet medical need. Its mechanism of action, which exploits the synthetic lethal relationship between WRN and dMMR, offers a highly selective approach to killing cancer cells while sparing normal tissues. The robust preclinical data, demonstrating potent in vitro and in vivo activity, has paved the way for its clinical development. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and its potential to become a new standard of care for this genetically defined subset of tumors. Future research will likely focus on identifying biomarkers of response and resistance to this compound, as well as exploring its efficacy in combination with other DNA damage response inhibitors and immunotherapies.

References

- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Clonogenic Assay [en.bio-protocol.org]

- 14. Clonogenic cell survival assay [bio-protocol.org]

- 15. Clonogenic Assay [bio-protocol.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 20. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 21. m.youtube.com [m.youtube.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. novartis.com [novartis.com]

Unraveling the Molecular Embrace: A Technical Guide to the HRO761 Binding Site on the WRN Protein

For Immediate Release

BASEL, Switzerland, December 8, 2025 – In a significant advancement for precision oncology, the discovery and characterization of HRO761, a first-in-class, potent, and selective allosteric inhibitor of the Werner (WRN) syndrome helicase, has opened new therapeutic avenues for microsatellite instability-high (MSI-H) cancers. This technical guide provides an in-depth exploration of the binding site of this compound on the WRN protein, offering valuable insights for researchers, scientists, and drug development professionals.

This compound's innovative mechanism of action, which involves locking the WRN protein in an inactive conformation, is a result of its precise interaction with a novel allosteric pocket. This document summarizes the key structural and biochemical data, details the experimental methodologies used to elucidate this interaction, and provides visual representations of the binding mechanism and experimental workflows.

The Allosteric Binding Site of this compound on WRN

Structural and biochemical studies have revealed that this compound binds to a previously uncharacterized allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4][5][6][7][8][9][10] This binding event is crucial for its inhibitory function, as it stabilizes an inactive conformation of the helicase.

The binding of this compound induces a significant conformational change, characterized by a 180° rotation of the D1 and D2 domains relative to the ATPγS-bound state.[1] This rotation effectively disrupts the ATP-binding site, rendering the enzyme catalytically inactive.

The this compound-binding pocket is notably polar and enriched with arginine residues.[1] Key interactions are established with residues located in the flexible hinge region that connects the D1 and D2 domains. Specifically, the Thr728-Gly-Phe-Asp-Arg motif plays a critical role in anchoring the inhibitor.[1] The extensive network of polar interactions between this compound and the WRN protein underscores the high affinity and selectivity of this inhibitor.[1]

Quantitative Analysis of this compound-WRN Interaction

The interaction between this compound and the WRN protein has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Biochemical IC50 | 100 nM | ATPase Assay (at high ATP) | [1] |

| IC50 | 50 nM | RecQ DNA helicase WRN | [7] |

| IC50 | 220 nM | ATPase Activity | [11] |

Table 1: Biochemical Potency of this compound

| Cell Line Type | Parameter | Value Range | Assay | Reference |

| MSI Cancer Cells | GI50 | 50 - 1,000 nM | 10-14 day clonogenic assay | [1] |

| SW48 (MSI) | GI50 | 40 nM | 4-day proliferation assay | [1] |

| SW48 (MSI) | GI50 | 50 nM | Proliferation Assay | [12] |

| DLD1 WRN-KO | GI50 | >10 μM | Proliferation Assay | [12] |

| MSI and MSS Cell Lines | PS50 | 10 - 100 nM | Target Engagement (WRN protein stabilization) | [1] |

| HCT116-C727A | PS50 | 0.7 µM | Target Engagement (WRN protein stabilization) | [1] |

| RKO-C727S | PS50 | 8.8 µM | Target Engagement (WRN protein stabilization) | [1] |

Table 2: Cellular Activity and Target Engagement of this compound

Experimental Protocols

The determination of the this compound binding site and its characterization involved a multi-faceted approach, combining structural biology, biochemistry, and cell biology.

Structural Determination: X-ray Crystallography

The precise location of the this compound binding site was determined by solving the crystal structure of the this compound in complex with the core helicase domain of the WRN protein (comprising the D1 and D2 domains).[1]

Methodology Overview:

-

Protein Expression and Purification: The core helicase domain of human WRN was expressed and purified to homogeneity.

-

Complex Formation: The purified WRN helicase domain was incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization: The this compound-WRN complex was subjected to extensive crystallization screening to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved and refined to high resolution.

Biochemical Assays

A suite of biochemical assays was employed to quantify the inhibitory activity of this compound and to elucidate its mechanism of action.

ATPase Activity Assay: This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the WRN helicase. The assay was performed using a DNA double-strand substrate and the ADP Hunter Plus assay kit.[11] The biochemical IC50 of this compound was determined to be 100 nM at a high ATP concentration.[1]

DNA Unwinding Assay: This assay directly measures the helicase activity of WRN by monitoring the separation of a double-stranded DNA substrate. A fluorescently labeled DNA substrate was used, where the fluorescence is quenched when the DNA is in a double-stranded form and increases upon unwinding.[13]

Mass Spectrometry Binding Assay: A direct binding assay using UHPLC/MS/MS was developed to characterize the binding of this compound to the WRN protein.[11] This assay was used to determine binding affinity and to investigate the competitive nature of the interaction with respect to ATP.[11]

Cellular Assays

Cell-based assays were crucial to demonstrate the on-target activity of this compound and its selective anti-proliferative effects in MSI cancer cells.

Target Engagement Assay: This assay measured the binding of this compound to the WRN protein in cell lysates by quantifying the stabilization of the protein upon drug binding. Half-maximal protein stabilization (PS50) values were determined to be in the range of 10–100 nM in various cell lines.[1]

Clonogenic and Proliferation Assays: These assays were used to assess the long-term impact of this compound on the viability of cancer cells. This compound demonstrated potent and selective inhibition of cell growth in MSI cancer cell lines, with GI50 values ranging from 50 to 1,000 nM.[1]

Visualizing the Molecular Interactions and Workflows

To further clarify the binding mechanism and the experimental approaches, the following diagrams have been generated.

Caption: Allosteric inhibition of WRN by this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]

- 6. genscript.com [genscript.com]

- 7. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]

- 8. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - OAK Open Access Archive [oak.novartis.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

Preclinical Profile of HRO761: A Novel WRN Inhibitor for Microsatellite Instability-High Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for HRO761, a first-in-class, selective, and orally bioavailable small molecule inhibitor of Werner syndrome RecQ helicase (WRN). The data presented herein demonstrates the potent and selective anti-tumor activity of this compound in microsatellite instability-high (MSI-H) colorectal cancer (CRC) models, establishing a strong rationale for its clinical development.

Executive Summary

This compound is an allosteric inhibitor of WRN that locks the protein in an inactive conformation.[1][2] This inhibition is synthetically lethal in cancer cells with high microsatellite instability (MSI-H), a phenotype caused by deficient DNA mismatch repair (dMMR). Preclinical studies have shown that this compound selectively induces DNA damage and inhibits tumor cell growth in MSI-H cancer cells, both in vitro and in vivo, with minimal effects on microsatellite stable (MSS) cells.[2][3] These findings have led to the initiation of a Phase 1 clinical trial to evaluate the safety and efficacy of this compound in patients with MSI-H solid tumors, including colorectal cancer.[1][2]

Quantitative In Vitro Activity

This compound demonstrates potent and selective inhibition of WRN helicase activity and cancer cell proliferation in MSI-H models. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Parameter | Cell Line | Value | Reference |

| Biochemical Assay | IC50 (ATPase activity) | - | 100 nM | [4] |

| Cell Proliferation | GI50 (4-day assay) | SW48 (MSI-H CRC) | 40 nM | [3][4] |

| Cell Proliferation | GI50 | HCT116 (MSI-H CRC) | Comparable to SW48 | [1] |

| Cell Proliferation | GI50 | SW620 (MSS CRC) | >67-fold higher than SW48 | [1] |

Table 2: Comparative GI50 Values of WRN Inhibitors in Colorectal Cancer Cell Lines

| Compound | SW48 (MSI-H) GI50 (µM) | HCT116 (MSI-H) GI50 (µM) | SW620 (MSS) GI50 (µM) | Reference |

| This compound | 0.227 | Not explicitly stated, but comparable to SW48 | >15 | [1] |

| KWR-095 | 0.193 | Comparable to this compound | >13 | [1] |

| KWR-137 | ~0.454 | Comparable to this compound | Not explicitly stated | [1] |

In Vivo Efficacy in Colorectal Cancer Xenograft Models

Oral administration of this compound has demonstrated significant, dose-dependent anti-tumor activity in MSI-H colorectal cancer xenograft models.

Table 3: Summary of this compound In Vivo Efficacy in MSI-H Colorectal Cancer Models

| Model | Treatment | Outcome | Reference |

| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg, oral, daily | Tumor stasis | [4] |

| SW48 CDX | >20 mg/kg, oral, daily for up to 60 days | 75-90% tumor regression | [4] |

| SW48 CDX | Highest dose (unspecified) | Sustained tumor regression for 2 months, followed by slow relapse | [5] |

| Panel of MSI CDX and Patient-Derived Xenograft (PDX) models | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

WRN Helicase ATPase Assay

The biochemical potency of this compound was determined by measuring its ability to inhibit the ATPase activity of the WRN protein. This assay typically involves incubating the purified WRN enzyme with ATP and a suitable DNA substrate in the presence of varying concentrations of the inhibitor. The rate of ATP hydrolysis is then measured, often using a colorimetric or fluorescent method to detect the production of ADP or inorganic phosphate. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[4]

Cell Proliferation and Clonogenic Assays

The anti-proliferative effects of this compound on cancer cell lines were assessed using cell viability and clonogenic assays.

-

Cell Viability Assays (e.g., GI50 determination): MSI-H and MSS colorectal cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 4 days). Cell viability was then measured using a metabolic indicator dye (e.g., resazurin or tetrazolium salts) or by direct cell counting. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, was calculated from the dose-response curves.[3]

-

Clonogenic Assays: To assess long-term effects on cell survival and proliferation, cells were treated with this compound for a defined period, after which the drug was removed, and the cells were allowed to grow for 10-14 days to form colonies. The colonies were then stained and counted. This assay provides insight into the cytostatic versus cytotoxic effects of the compound.[3]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.

-

Cell-Derived Xenograft (CDX) Models: MSI-H and MSS colorectal cancer cells (e.g., SW48, SW620) were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally at various doses and schedules. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[1][4]

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from colorectal cancer patients were implanted into immunocompromised mice. These models are considered more representative of human tumor biology. The study design for PDX models was similar to that of CDX models.[4]

Pharmacodynamic (PD) Marker Analysis

To confirm the mechanism of action in vivo, tumor tissues from treated animals were collected for pharmacodynamic analysis. This included Western blotting to assess the levels of proteins involved in the DNA damage response pathway, such as phosphorylated ATM (pATM), phosphorylated CHK2 (pCHK2), and p53.[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in MSI-H Cancer Cells

This compound's synthetic lethality in MSI-H cancer cells is mediated through the induction of DNA damage. The following diagram illustrates the proposed signaling pathway.

This compound inhibits WRN, leading to DSBs and DDR activation in MSI-H cells.

Preclinical Evaluation Workflow for this compound

The following diagram outlines the general workflow for the preclinical assessment of this compound.

A streamlined workflow for the preclinical assessment of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for MSI-H colorectal cancer. Its potent and selective inhibition of WRN helicase leads to synthetic lethality in this genetically defined patient population. The robust in vivo efficacy, coupled with a clear mechanism of action, provides a solid foundation for the ongoing clinical investigation of this compound as a promising new treatment option for patients with MSI-H tumors.

References

- 1. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 5. discovery.researcher.life [discovery.researcher.life]

HRO761: A Targeted Approach to Microsatellite Instable Tumors Through Synthetic Lethality

An In-depth Technical Guide on the Preclinical Anti-tumor Activity of a First-in-Class WRN Helicase Inhibitor

This technical guide provides a comprehensive overview of the preclinical data on HRO761, a novel, potent, and selective allosteric inhibitor of Werner syndrome (WRN) helicase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and anti-tumor effects of this compound, particularly in the context of microsatellite instable (MSI) cancers.

Executive Summary

This compound is a clinical-stage, orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of MSI cancers.[1][2][3][4][5] By inhibiting the helicase function of WRN, this compound exploits a synthetic lethal relationship in cancer cells with deficient DNA mismatch repair (dMMR) systems. This targeted approach leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in MSI tumor cells, while sparing microsatellite-stable (MSS) cells.[1][2][3][4][5] The preclinical data strongly support the ongoing clinical development of this compound as a promising therapeutic agent for patients with MSI-high (MSI-H) or dMMR solid tumors.[1][3][4]

Mechanism of Action: Allosteric Inhibition of WRN Helicase

This compound functions as a potent and selective allosteric inhibitor of the WRN helicase.[1][2][3][4][5] It binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][3] This binding event locks the enzyme in an inactive conformation, thereby preventing its essential role in DNA replication and repair.[1][3] The resulting inhibition of WRN's helicase activity in MSI cells, which are already deficient in DNA mismatch repair, leads to the accumulation of unresolved DNA replication intermediates and subsequent DNA damage.[1][2][3][4] This cascade of events triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[2] A key aspect of this compound's mechanism is its ability to induce the degradation of the WRN protein specifically in MSI cells, further enhancing its anti-tumor effect.[1][2][3][4] This effect is independent of the p53 tumor suppressor protein status of the cancer cells.[1][2][3][4]

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]

The Cellular Impact of HRO761: A Technical Guide to its Mechanism and Pathways

For Researchers, Scientists, and Drug Development Professionals

HRO761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN). It has emerged as a promising therapeutic agent targeting cancers with microsatellite instability (MSI), a condition where the machinery for DNA mismatch repair (dMMR) is deficient. This guide provides an in-depth look at the cellular pathways affected by this compound treatment, summarizing key quantitative data and outlining the experimental protocols used to elucidate its mechanism of action.

Core Mechanism: Synthetic Lethality in MSI Cancers

This compound operates on the principle of synthetic lethality. In healthy cells, the loss of one DNA repair pathway can be compensated for by others. However, MSI cancer cells are deficient in the mismatch repair pathway, making them uniquely dependent on other DNA repair mechanisms, including the one involving WRN helicase. By inhibiting WRN, this compound selectively induces catastrophic DNA damage and cell death in these cancer cells, while largely sparing healthy, microsatellite-stable (MSS) cells.[1][2][3]

The molecular interaction is highly specific. This compound binds to a non-conserved, allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][4][5][6][7] This binding event locks the enzyme in an inactive conformation, preventing it from performing its crucial functions in DNA replication and repair.[1][2][4][5][6][7]

Key Cellular Pathways Disrupted by this compound

Treatment with this compound triggers a cascade of cellular events, primarily centered around the DNA Damage Response (DDR). The inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA structures, which are recognized by the cell as DNA damage.

DNA Damage Response (DDR) Activation

Pharmacological inhibition of WRN by this compound recapitulates the effects of genetic suppression of WRN, leading to significant DNA damage.[1][2][4][7] This damage is marked by the phosphorylation of histone H2A.X (γH2AX), a key indicator of DNA double-strand breaks.[8] The cellular response involves the activation of major DDR kinases:

-

ATM and CHK2: A rapid, dose-dependent activation of Ataxia Telangiectasia Mutated (ATM) and its downstream effector, Checkpoint Kinase 2 (CHK2), is observed within hours of this compound treatment.[4]

-

ATR Activation: A modest but reproducible activation of the Ataxia Telangiectasia and Rad3-related (ATR) pathway is also seen.[4]

p53 Pathway Activation

The induced DNA damage subsequently activates the p53 signaling pathway.[4] This leads to the modulation of multiple p53-target genes, including CDKN1A (encoding p21), MDM2, BTG2, and GDF15.[4] Interestingly, while the p53 pathway is activated, the anti-proliferative and cytotoxic effects of this compound are independent of the p53 status of the tumor cells, showing efficacy in p53 wild-type, null, and mutated cell lines.[1][4][7]

Cell Cycle Arrest

A potent G2 phase cell cycle arrest is a direct consequence of the activated DDR pathway.[4] The cell halts progression into mitosis to allow time for DNA repair, a process mediated by the p53/p21 axis and other checkpoint controls.

WRN Protein Degradation

A unique consequence of this compound treatment in MSI cells is the degradation of the WRN protein itself.[1][2][4][7] This degradation is proteasome-mediated and occurs subsequent to the initial DNA damage response, typically observed starting around 8 hours and becoming more pronounced after 24 hours of treatment.[4] This effect is not seen in MSS cells.[1][2][4] Research suggests this process involves the trapping of the inhibited WRN protein on chromatin, followed by ubiquitination and degradation via the PIAS4-RNF4-p97/VCP axis.[8]